CRHR1 antagonist 1

CRHR1 Binding Affinity Pyrrolopyrimidine

CRHR1 antagonist 1 (CAS 276890-57-4), also known as LWH-63 hydrochloride or compound 10a, is a non-peptide corticotropin-releasing hormone type 1 receptor (CRHR1) antagonist belonging to the pyrrolopyrimidine chemical class. It is structurally and pharmacologically related to the prototypical compound antalarmin, sharing the same pyrrolopyrimidine core scaffold.

Molecular Formula C24H34N4O
Molecular Weight 394.6 g/mol
CAS No. 276890-57-4
Cat. No. B3340186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCRHR1 antagonist 1
CAS276890-57-4
Molecular FormulaC24H34N4O
Molecular Weight394.6 g/mol
Structural Identifiers
SMILESCCN(CCCCO)C1=NC(=NC2=C1C(=C(N2C3=C(C=C(C=C3C)C)C)C)C)C
InChIInChI=1S/C24H34N4O/c1-8-27(11-9-10-12-29)23-21-18(5)19(6)28(24(21)26-20(7)25-23)22-16(3)13-15(2)14-17(22)4/h13-14,29H,8-12H2,1-7H3
InChIKeyNSIINCVTDAEXKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CRHR1 Antagonist 1 (CAS 276890-57-4): A High-Affinity Non-Peptide CRF1 Receptor Antagonist for Psychiatric Disorder Research


CRHR1 antagonist 1 (CAS 276890-57-4), also known as LWH-63 hydrochloride or compound 10a, is a non-peptide corticotropin-releasing hormone type 1 receptor (CRHR1) antagonist belonging to the pyrrolopyrimidine chemical class . It is structurally and pharmacologically related to the prototypical compound antalarmin, sharing the same pyrrolopyrimidine core scaffold [1]. CRHR1 antagonist 1 is utilized as a pharmacological tool compound in research focusing on psychiatric and neurological disorders where the corticotropin-releasing hormone (CRH) system is implicated .

Why CRHR1 Antagonist 1 (LWH-63) Cannot Be Substituted with Other CRF1 Antagonists Without Validation


Direct substitution of one CRHR1 antagonist for another within this class is scientifically unsound due to significant divergence in binding affinity, receptor kinetics, and importantly, physicochemical properties that critically affect both in vitro and in vivo experimental outcomes [1]. The pyrrolopyrimidine class is characterized by substantial variability in lipophilicity (Clog P), which influences blood-brain barrier penetration and non-specific binding [1]. Furthermore, subtle structural modifications, such as the introduction of a terminal hydroxyl group (as in CRHR1 antagonist 1) compared to the parent antalarmin scaffold, can dramatically alter both receptor binding affinity and hydrophilicity [1]. These differences translate to non-interchangeable experimental profiles, requiring rigorous validation of any alternative compound for a given research application [1].

Quantitative Evidence Differentiating CRHR1 Antagonist 1 from Comparator CRHR1 Ligands


CRHR1 Antagonist 1 Exhibits Significantly Higher Binding Affinity than the Parent Compound Antalarmin

In a head-to-head comparative study of pyrrolopyrimidine analogs, CRHR1 antagonist 1 (compound 3, bearing a terminal hydroxyl group) demonstrated a Ki of 0.68 nM for CRHR1, representing a 4-fold higher binding affinity compared to its parent analog, antalarmin (Ki = 2.7 nM) [1]. This finding positions CRHR1 antagonist 1 as one of the highest affinity CRHR1 ligands reported at the time of publication.

CRHR1 Binding Affinity Pyrrolopyrimidine

CRHR1 Antagonist 1 Demonstrates Markedly Reduced Lipophilicity Compared to Antalarmin

Within the same pyrrolopyrimidine series, the introduction of the hydroxyl group in CRHR1 antagonist 1 results in a substantial decrease in calculated lipophilicity (Clog P = 5.67) compared to the more lipophilic parent compound antalarmin (Clog P = 6.59) [1]. This modification increases the compound's hydrophilicity while maintaining high receptor affinity [1].

Lipophilicity Physicochemical Properties Blood-Brain Barrier

CRHR1 Antagonist 1 Demonstrates Efficacy in Blocking Ethanol-Induced Effects in an In Vivo Model

CRHR1 antagonist 1 (LWH-63) has been functionally validated in an in vivo mouse model of alcohol consumption, where it was shown to block both ethanol-induced effects and corticotropin-releasing factor (CRF) effects [1]. While direct in vivo comparative efficacy data against antalarmin or other CRHR1 antagonists are not available from the same study, the compound's high in vitro affinity translates to functional activity in a disease-relevant behavioral model [1].

Alcohol Use Disorder In Vivo Pharmacology Stress-Induced Behavior

CRHR1 Antagonist 1 Demonstrates Higher Water Solubility than Structural Analogs

CRHR1 antagonist 1 exhibits practical solubility in DMSO at approximately 10 mg/mL, facilitating preparation of concentrated stock solutions for in vitro assays . While direct solubility comparison data for antalarmin are not available, the reduced lipophilicity (Clog P = 5.67 vs 6.59) logically suggests improved aqueous solubility characteristics for CRHR1 antagonist 1 [1]. This is a key practical consideration for experimental reproducibility and ease of use.

Solubility In Vitro Assays Formulation

Optimal Application Scenarios for CRHR1 Antagonist 1 in Research and Drug Discovery


High-Throughput Screening and In Vitro Binding Studies Requiring Maximal Assay Sensitivity

Due to its sub-nanomolar binding affinity (Ki = 0.68 nM) for CRHR1, which is 4-fold higher than antalarmin [1], CRHR1 antagonist 1 is an ideal positive control or reference ligand for high-throughput screening (HTS) campaigns and detailed in vitro receptor binding studies. Its high potency allows for use at lower concentrations, minimizing potential issues with compound precipitation or off-target binding that can occur at higher concentrations, thereby increasing assay robustness and sensitivity [1].

Preclinical Research in Animal Models of Stress-Induced Alcohol Use Disorders

The compound's demonstrated ability to block both ethanol-induced and CRF-induced effects in a mouse model [1] validates its utility in preclinical research focused on stress-related alcohol consumption and alcohol use disorder (AUD). For researchers studying the CRF/CRHR1 pathway's role in addiction, this compound provides a well-characterized pharmacological tool with a direct link to disease-relevant behavioral outcomes [1].

Structure-Activity Relationship (SAR) Studies Focused on Optimizing CNS Drug Properties

CRHR1 antagonist 1, with its defined structural modification (terminal hydroxyl group) and its quantified impact on both affinity (Ki = 0.68 nM) and lipophilicity (Clog P = 5.67 vs. 6.59 for antalarmin) [1], serves as an excellent comparator in SAR campaigns. It provides a clear benchmark for investigating how physicochemical property modulation affects CNS drug-like attributes, such as solubility and potential brain penetration, without sacrificing target potency [1].

Pharmacological Validation of CRHR1-Specific Signaling Pathways

As a well-characterized, high-affinity CRHR1 antagonist from the pyrrolopyrimidine class [1], this compound is a reliable tool for validating the specific involvement of the CRHR1 receptor in cellular signaling pathways (e.g., cAMP/PKA) or physiological responses. Its use, alongside other structurally diverse CRHR1 antagonists, strengthens the pharmacological evidence for target engagement and pathway specificity in complex biological systems [1].

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